molecular formula C10H10BrClN2O2 B2929004 (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone CAS No. 2305451-48-1

(5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone

Cat. No. B2929004
CAS RN: 2305451-48-1
M. Wt: 305.56
InChI Key: LJROPLUALXHHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development.

Mechanism of Action

The mechanism of action of (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone is not fully understood. However, studies have suggested that it may work by inhibiting key enzymes involved in bacterial and fungal cell wall synthesis. It may also work by inducing cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the growth of bacteria and fungi, as well as induce cell death in cancer cells. Physiologically, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone in lab experiments is its broad-spectrum antibacterial and antifungal activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal cell wall synthesis. However, one limitation is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone. One area of interest is its potential use as an antibiotic or anticancer agent. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its mechanism of action, which is not fully understood. Future research could focus on elucidating the molecular targets of this compound and how it interacts with them. Finally, research could also focus on developing new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone involves a multi-step process. The starting materials include 5-bromo-6-chloropyridine-2-carboxylic acid, 3-hydroxy-3-methylazetidine, and thionyl chloride. The reaction involves the conversion of the carboxylic acid group to an acid chloride, followed by the addition of the azetidine ring to the pyridine ring. The resulting compound is then hydrolyzed to yield the final product.

Scientific Research Applications

Research has shown that (5-Bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone has potential applications in medicine and drug development. Studies have shown that this compound has antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, it has been shown to have activity against certain types of cancer cells, making it a potential anticancer agent.

properties

IUPAC Name

(5-bromo-6-chloropyridin-2-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O2/c1-10(16)4-14(5-10)9(15)7-3-2-6(11)8(12)13-7/h2-3,16H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJROPLUALXHHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)C2=NC(=C(C=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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